molecular formula C7H9NO3 B8264999 Methyl 3-(methylamino)furan-2-carboxylate

Methyl 3-(methylamino)furan-2-carboxylate

Cat. No.: B8264999
M. Wt: 155.15 g/mol
InChI Key: SQJDTPCAWNDGFW-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)furan-2-carboxylate typically involves the reaction of furan derivatives with methylamine and esterification agents. One common method involves the reaction of furan-2-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol . The reaction conditions usually require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted furan derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(methylamino)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. Its furan ring structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(methylamino)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a methylamino group and a carboxylate ester makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-(methylamino)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-5-3-4-11-6(5)7(9)10-2/h3-4,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJDTPCAWNDGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(OC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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